(Pyridine-4-sulfinyl)acetic acid
Description
(Pyridine-4-sulfinyl)acetic acid is a sulfinyl-substituted acetic acid derivative featuring a pyridine ring at the 4-position. The sulfinyl group (S=O) confers moderate polarity and oxidative reactivity, distinguishing it from sulfanyl (S-) or sulfonyl (SO₂) analogs. For instance, sulfinyl-containing analogs typically exhibit higher acidity compared to sulfanyl derivatives due to the electron-withdrawing nature of the sulfinyl group .
Properties
CAS No. |
62981-26-4 |
|---|---|
Molecular Formula |
C7H7NO3S |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-pyridin-4-ylsulfinylacetic acid |
InChI |
InChI=1S/C7H7NO3S/c9-7(10)5-12(11)6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10) |
InChI Key |
DOJYVEULZCDFAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1S(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridine-4-sulfinyl)acetic acid typically involves the introduction of a sulfinyl group to the pyridine ring followed by the addition of an acetic acid moiety. One common method involves the oxidation of a pyridine derivative using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the sulfinyl group. The acetic acid moiety can then be introduced through a carboxylation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfinyl group in (Pyridine-4-sulfinyl)acetic acid can undergo further oxidation to form sulfonyl derivatives.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Electrophilic Substitution: Various electrophiles such as alkyl halides, acyl chlorides under acidic or basic conditions.
Major Products:
Sulfonyl Derivatives: Formed through oxidation.
Sulfide Derivatives: Formed through reduction.
Substituted Pyridines: Formed through electrophilic substitution.
Scientific Research Applications
Chemistry: (Pyridine-4-sulfinyl)acetic acid is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of (Pyridine-4-sulfinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, modulating their activity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Analogs and Substituent Effects
The following table summarizes critical differences between (Pyridine-4-sulfinyl)acetic acid and its analogs:
Functional Group Impact
- Sulfinyl vs.
- Sulfanyl vs. Sulfinyl : Sulfanyl derivatives (e.g., 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]-sulfanyl}acetic acid) lack the sulfinyl group’s electron-withdrawing effect, resulting in lower acidity and reduced oxidative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
